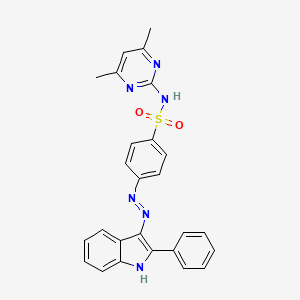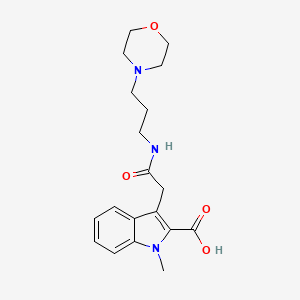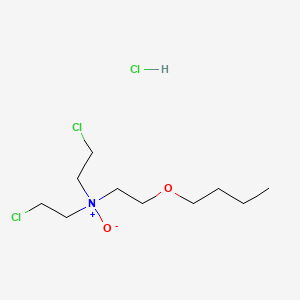
N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex structure, which includes both butoxyethyl and chloroethyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
化学反応の分析
Types of Reactions
N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.
Reduction: The opposite of oxidation, reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex N-oxide derivatives, while reduction could produce simpler amine compounds. Substitution reactions can result in a wide range of products, depending on the substituent introduced.
科学的研究の応用
N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride exerts its effects involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Some compounds similar to N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride include:
- N-(2-Butoxyethyl)-bis(2-chloroethyl)amine
- N-(2-Butoxyethyl)-bis(2-chloroethyl)amine N-oxide
- Bis(2-chloroethyl)amine N-oxide hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other compounds may not be as effective.
特性
CAS番号 |
102433-84-1 |
|---|---|
分子式 |
C10H22Cl3NO2 |
分子量 |
294.6 g/mol |
IUPAC名 |
2-butoxy-N,N-bis(2-chloroethyl)ethanamine oxide;hydrochloride |
InChI |
InChI=1S/C10H21Cl2NO2.ClH/c1-2-3-9-15-10-8-13(14,6-4-11)7-5-12;/h2-10H2,1H3;1H |
InChIキー |
VZPYHYCNBLUAGX-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC[N+](CCCl)(CCCl)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



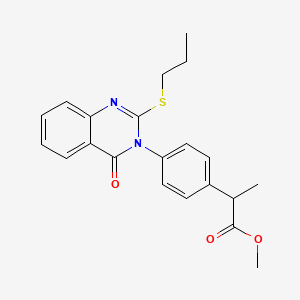
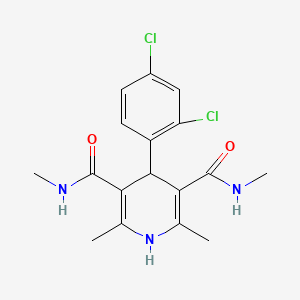
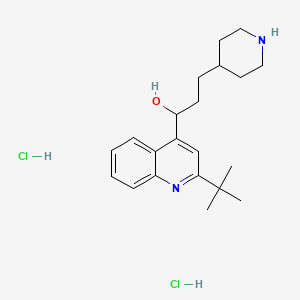

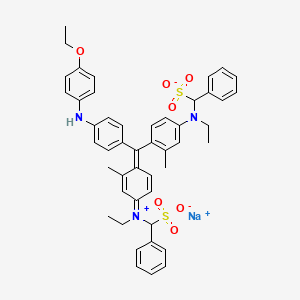
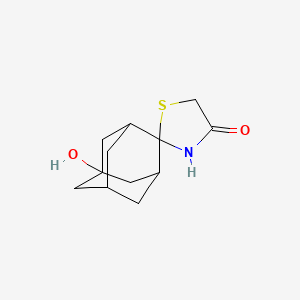

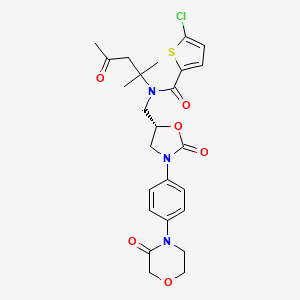
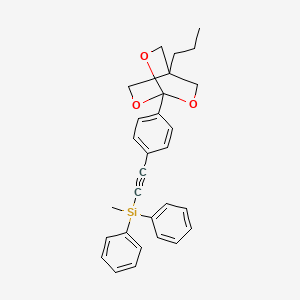
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
